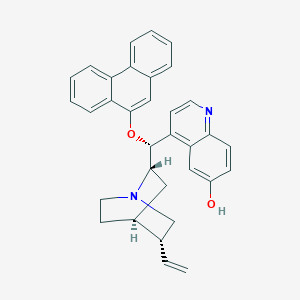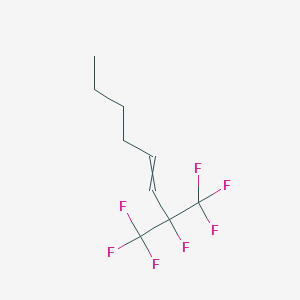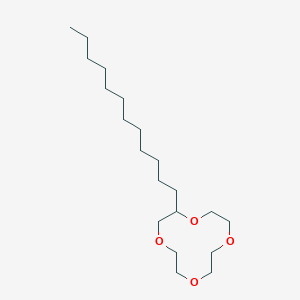
4-(6-Chloro-4-nitropyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-4-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10ClN3O3. It is a derivative of pyridine and morpholine, featuring a chloro and nitro substituent on the pyridine ring.
Preparation Methods
The synthesis of 4-(6-Chloro-4-nitropyridin-2-yl)morpholine typically involves the reaction of 6-chloro-4-nitropyridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
4-(6-Chloro-4-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives
Common reagents used in these reactions include palladium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Chloro-4-nitropyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-(6-Chloro-4-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities .
Comparison with Similar Compounds
Similar compounds to 4-(6-Chloro-4-nitropyridin-2-yl)morpholine include:
- 4-(6-Chloro-4-nitropyridin-2-yl)piperidine
- 4-(6-Chloro-4-nitropyridin-2-yl)pyrrolidine
These compounds share the pyridine core with chloro and nitro substituents but differ in the nature of the heterocyclic ring attached. The unique combination of the morpholine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10ClN3O3 |
|---|---|
Molecular Weight |
243.65 g/mol |
IUPAC Name |
4-(6-chloro-4-nitropyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-9(11-8)12-1-3-16-4-2-12/h5-6H,1-4H2 |
InChI Key |
LNUVYYZOLAPPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
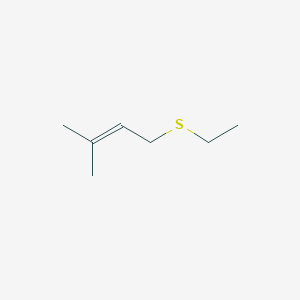


![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
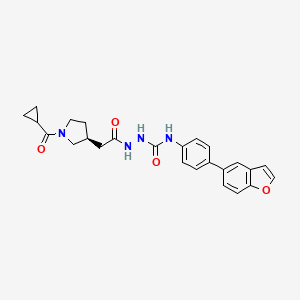
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)


